molecular formula C8H5Br2F3O B1294260 3-Bromo-5-(trifluoromethoxy)benzyl bromide CAS No. 1031929-10-8

3-Bromo-5-(trifluoromethoxy)benzyl bromide

Cat. No.: B1294260
CAS No.: 1031929-10-8
M. Wt: 333.93 g/mol
InChI Key: QYRNFJCHQHPVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(trifluoromethoxy)benzyl bromide (BTB) is a type of organobromide compound that is used in organic synthesis and has a variety of applications in the fields of medicinal chemistry and biochemistry. It has been studied extensively in the past few decades due to its potential as a versatile reagent and its ability to be used in a range of synthetic reactions. BTB has a wide range of uses in medicinal chemistry, including the synthesis of new drug compounds, and in biochemistry, as a reagent for labeling proteins and other biomolecules.

Safety and Hazards

3-Bromo-5-(trifluoromethoxy)benzyl bromide is classified as a dangerous compound. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, which advise against breathing dust/fume/gas/mist/vapors/spray, and recommend washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(trifluoromethoxy)benzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The compound’s bromine atom is highly reactive, making it an excellent electrophile for these reactions. For instance, it can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds and subsequent modification of the protein’s function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes, leading to alterations in metabolic flux and changes in the levels of various metabolites . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction . Furthermore, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical changes without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal model .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments . These factors play a crucial role in determining the compound’s overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and function, as well as its overall impact on cellular processes .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRNFJCHQHPVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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